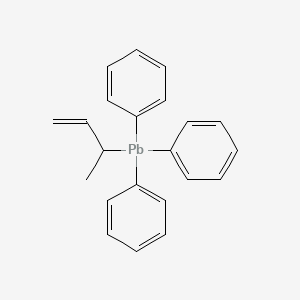![molecular formula C21H22N2O3 B14397924 N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea CAS No. 88132-36-9](/img/structure/B14397924.png)
N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is a complex organic compound that features a naphthalene moiety linked to a phenyl group through an ethoxy bridge, with a urea functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea typically involves multiple steps:
Formation of the Ethoxy Bridge: The initial step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions to form the naphthalen-1-yl ethoxy intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group, often through a Friedel-Crafts alkylation reaction, to form the 4-[2-(naphthalen-1-yl)ethoxy]phenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with N-methoxy-N-methylamine and an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethoxy bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Methamnetamine: A compound with a similar naphthalene structure but different functional groups.
N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Another compound with an ethoxy bridge and phenyl group but different substituents.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
88132-36-9 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
1-methoxy-1-methyl-3-[4-(2-naphthalen-1-ylethoxy)phenyl]urea |
InChI |
InChI=1S/C21H22N2O3/c1-23(25-2)21(24)22-18-10-12-19(13-11-18)26-15-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,14-15H2,1-2H3,(H,22,24) |
InChIキー |
VJHPCNYXOIAZMS-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC=C(C=C1)OCCC2=CC=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


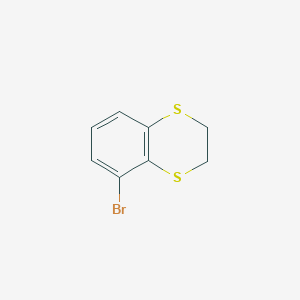
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
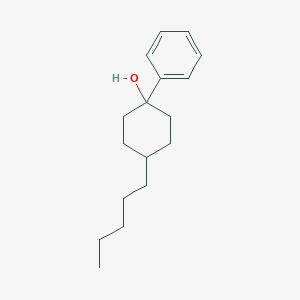
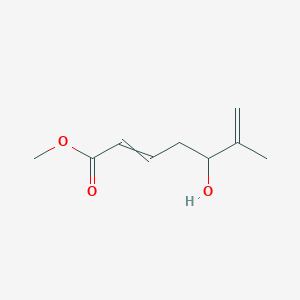

![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
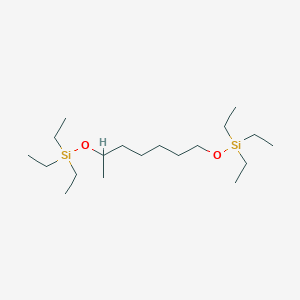



![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
